molecular formula C23H21N3O4S B2468323 4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-97-8

4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2468323
CAS No.: 898420-97-8
M. Wt: 435.5
InChI Key: CNDJDALJHMBMAM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and pharmacology. This molecule integrates a benzenesulfonamide group, a well-known pharmacophore, with a 2-methyl-4-oxoquinazoline scaffold, a structure frequently explored in drug discovery . Its molecular architecture suggests potential as an intermediate or lead compound in the development of enzyme inhibitors. Research into similar sulfonamide-quinazoline hybrids has indicated promise in the design of targeted therapeutic agents, though the specific biological profile of this compound requires further empirical investigation . The compound is intended for use in vitro and in vivo studies to elucidate metabolic pathways, receptor interactions, and other pharmacological mechanisms . It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-3-30-19-11-13-20(14-12-19)31(28,29)25-17-7-6-8-18(15-17)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDJDALJHMBMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H21N3O4S
  • Molecular Weight : 435.5 g/mol

The structure contains a quinazoline moiety, which is often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinazoline core through cyclization reactions.
  • Substitution reactions to introduce the ethoxy and sulfonamide groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves:

  • Inhibition of COX-2 : A study indicated that related compounds exhibit COX-2 inhibitory activity, which is crucial in cancer progression and inflammation .
CompoundCell LineIC50 (µM)Mechanism
4-Ethoxy CompoundMDA-MB-468 (Breast Cancer)3.99 ± 0.21Cell Cycle Arrest in G0-G1 Phase
Related CompoundCCRF-CM (Leukemia)4.51 ± 0.24Induction of Apoptosis

Anti-inflammatory Activity

The anti-inflammatory properties are primarily attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This activity can lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.

Other Biological Activities

Research has also suggested other potential activities:

  • Antimicrobial Effects : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Carbonic Anhydrase Inhibition : Certain benzenesulfonamides have demonstrated inhibition of carbonic anhydrases (hCA), which are implicated in various physiological processes and diseases .

Case Studies

  • Study on COX Inhibition : A derivative was tested for COX-2 inhibition and showed a maximum inhibition rate of 47.1% at a concentration of 20 μM, indicating promising anti-inflammatory properties .
  • Antiproliferative Studies : In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values in the nanomolar range .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, and derivatives of 4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have shown significant potential against various bacterial strains.

Case Studies on Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These results indicate that the compound exhibits considerable antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. The structural similarities with known anticancer agents suggest that this compound may also inhibit tumor growth.

Antitumor Efficacy Data

StudyCell LineIC50 (µM)Mechanism
Study 1A54915.2Apoptosis induction
Study 2MCF-712.5Cell cycle arrest
Study 3HeLa10.0Inhibition of angiogenesis

These findings highlight the compound's potential in cancer therapy, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Enzyme Inhibition Activity

The sulfonamide moiety in the compound suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those critical for bacterial growth.

Enzyme Inhibition Insights

Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism underlines the compound's potential as an antimicrobial agent by disrupting bacterial metabolism.

Research Findings and Future Directions

The diverse applications of this compound in medicinal chemistry indicate its promise as a lead compound for further development. Ongoing research should focus on:

  • Optimization of Structural Modifications : To enhance potency and selectivity against specific targets.
  • In Vivo Studies : To evaluate pharmacokinetics, toxicity, and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating synergistic effects with other therapeutic agents to overcome resistance mechanisms.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) participates in several characteristic reactions:

Alkylation and Acylation

  • Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of anhydrous K₂CO₃, forming N-alkyl or N-acyl derivatives .

  • Example reaction with 2-chloro-N-arylacetamide yields thioether-linked derivatives under mild conditions (dry acetone, 12–24 hr) .

Hydrolysis

  • Resistant to acidic hydrolysis but undergoes slow cleavage in strongly basic media (e.g., NaOH/EtOH reflux).

Quinazolinone Core Modifications

The 2-methyl-4-oxoquinazolin-3(4H)-yl group enables electrophilic substitution and ring functionalization:

Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄) occurs at the C6 position of the quinazolinone ring .

  • Halogenation (e.g., iodination) proceeds efficiently at C2 or C6 using I₂/KIO₃ in acetic acid .

Ring-Opening Reactions

  • Treatment with hydrazine opens the quinazolinone ring, forming a hydrazide intermediate.

Ethoxy Group Transformations

The ethoxy (-OCH₂CH₃) substituent undergoes:

Acidic Hydrolysis

  • Converted to a hydroxyl group (-OH) under refluxing HCl/EtOH (6–8 hr), enhancing water solubility.

Demethylation

  • Not observed under standard conditions, indicating stability of the ethoxy linkage.

Thioether Formation and Cross-Coupling

The compound serves as a scaffold for synthesizing derivatives via:

Thiol-Alkylation

Reaction PartnerConditionsProductYieldSource
2-chloro-N-pyrazinylacetamideDry acetone, K₂CO₃, 12 hrThioether-linked quinazolinone72%
2-chloro-N-(4-fluorophenyl)acetamideSame as aboveFluorophenyl-substituted derivative68%

Suzuki-Miyaura Coupling

  • Limited data, but analogous compounds undergo Pd-catalyzed coupling with aryl boronic acids at C6 .

Metal Complexation

The sulfonamide nitrogen coordinates with transition metals:

Metal SaltConditionsComplex TypeApplication
Cu(II)Methanol, RTSquare-planarEnhanced antioxidant activity
Fe(III)Aqueous EtOHOctahedralCatalytic studies

Comparative Reactivity with Analogues

Key differences in reactivity among structurally related compounds:

Compound ModificationReactivity ProfileBiological Impact
Bromine at C6 (Analog 1)Enhanced electrophilic substitutionAntimicrobial
Nitro group at C5 (Analog 2)Facilitates reduction to amineAnticancer
Iodo substitution (Analog 3)Enables cross-coupling reactionsNeuroprotective

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 250°C without melting.

  • pH Sensitivity : Stable in pH 4–9; precipitates in strongly acidic/basic media.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds include:

Quinazolinone Substitutions: 2-Methyl vs. 2-Methylthio: Replacing the 2-methyl group with a methylthio group (e.g., in 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) increases sulfur-mediated interactions but may reduce metabolic stability . Linker Modifications: The target compound uses a direct phenyl linkage, whereas analogues like 4-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide employ an ethyl spacer, altering conformational flexibility and target binding .

Benzenesulfonamide Modifications: Ethoxy vs. Amino vs. Alkoxy Groups: Compounds like 4-amino-N-(thiazol-2-yl)benzenesulfonamide prioritize hydrogen bonding via the amino group, contrasting with the ethoxy group’s steric and electronic effects .

Physicochemical Properties

Compound Quinazolinone Substituent Sulfonamide Substituent Linker Key Properties
4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide 2-methyl 4-ethoxy Phenyl Moderate logP, balanced solubility
4-butoxy analogue 2-methyl 4-butoxy Phenyl Higher logP, reduced solubility
4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide 2-methylthio None Ethyl Enhanced enzyme binding, lower stability
4-amino-N-(thiazol-2-yl)benzenesulfonamide None 4-amino Direct High polarity, strong H-bonding capacity

Q & A

Q. What are the standard synthetic protocols for 4-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, and how are intermediates validated?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Coupling of anthranilic acid derivatives (e.g., 2-amino-4-methoxybenzoic acid) with isothiocyanato-benzenesulfonamide under reflux in alcohol solvents (e.g., ethanol) to form the quinazolinone core .
  • Step 2 : Introduction of the ethoxybenzenesulfonamide group via microwave-assisted sulfonylation or nucleophilic substitution, achieving yields of 68–71% .
  • Validation : Intermediates are characterized by ¹H/¹³C NMR (e.g., δ 2.49 ppm for methyl groups in quinazolinone, δ 113.06 ppm for aromatic carbons) and mass spectrometry (e.g., [M+H]+ at m/z 330.9) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : Aromatic protons appear as multiplets (δ 7.35–7.91 ppm), while sulfonamide NH resonates as a singlet (δ 10.82 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 364.0 [M+H]+ for mercapto derivatives) .
  • Elemental Analysis : Carbon (C: ~54.53%) and nitrogen (N: ~16.96%) content must match theoretical values .

Advanced Research Questions

Q. How can researchers design assays to evaluate the antitumor activity of this compound, and what parameters should be prioritized?

  • Assay Design : Use in vitro cytotoxicity tests (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Key Parameters :
  • Dose-response curves for IC₅₀ determination (e.g., IC₅₀ = 2.5 μM for active derivatives) .
  • Selectivity : Compare toxicity to normal cells (e.g., HEK-293) .
    • Mechanistic Studies : Assess apoptosis (Annexin V staining) or kinase inhibition (e.g., tyrosine phosphatase 1B binding via GOLD scoring >60) .

Q. What strategies optimize synthetic yield while maintaining purity in large-scale preparations?

  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) removes byproducts like unreacted anthranilic acids .

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